N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-methylthiophene-2-carboxamide
Description
This compound features a [1,2,4]triazolo[4,3-b]pyridazine core, a bicyclic heterocycle known for its role in medicinal chemistry due to its planar structure and ability to engage in π-π interactions with biological targets .
Properties
IUPAC Name |
4-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6OS/c1-10-6-12(23-8-10)15(22)17-11-4-5-20(7-11)14-3-2-13-18-16-9-21(13)19-14/h2-3,6,8-9,11H,4-5,7H2,1H3,(H,17,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAKENSYNXDEGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NC2CCN(C2)C3=NN4C=NN=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-methylthiophene-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity based on diverse sources.
- Molecular Formula : C17H18N6O2S
- Molecular Weight : 370.43 g/mol
- CAS Number : 2035021-46-4
Biological Activity Overview
The biological activity of this compound is primarily attributed to the presence of the triazole and pyridazine moieties, which are known for their pharmacological significance.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of compounds containing triazole and pyridazine structures. For instance, compounds similar to this compound have shown significant activity against various bacterial strains including:
| Bacterial Strain | Activity Observed |
|---|---|
| Escherichia coli | Moderate |
| Staphylococcus aureus | High |
| Pseudomonas aeruginosa | Low |
| Klebsiella pneumoniae | Moderate |
These findings suggest that the compound may exhibit broad-spectrum antimicrobial properties, making it a candidate for further development as an antibacterial agent .
Anticancer Activity
Research has indicated that triazole derivatives possess anticancer properties. In particular, studies have reported that certain triazole-containing compounds can inhibit cancer cell proliferation and induce apoptosis. For example:
| Cancer Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 27.3 |
| HCT-116 (Colon Cancer) | 6.2 |
The above data highlights the potential of this compound as an effective anticancer agent .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the interaction between the triazole ring and biological targets such as enzymes involved in cell replication may play a critical role in its activity.
Case Studies
Recent studies have synthesized various derivatives of triazole and evaluated their biological activities:
- Synthesis and Evaluation : A study synthesized several triazolo-thiadiazine derivatives and evaluated their antimicrobial activity against multiple strains. The results indicated that specific modifications to the triazole structure significantly enhanced antibacterial potency .
- Anticancer Screening : Another investigation focused on the anticancer potential of triazole derivatives against human cancer cell lines. The study found that certain derivatives exhibited promising cytotoxic effects, suggesting a pathway for drug development .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their properties:
Key Observations
Substituent Effects: The target compound’s 4-methylthiophene-2-carboxamide group distinguishes it from analogs like Lin28-1632 (methylphenylacetamide) and AZD5153 (methoxy-piperidinylphenoxyethyl chain). The trifluoromethyl group in 3ab introduces strong electron-withdrawing effects, which could alter binding kinetics compared to the target compound’s methylthiophene .
Biological Targets: AZD5153 and Lin28-1632 demonstrate the versatility of the triazolopyridazine core in targeting diverse pathways (BET proteins vs. Lin28) . The target compound’s lack of a methoxy or phenoxy chain suggests a different mechanism, possibly targeting kinases or epigenetic readers.
Synthetic Accessibility: 3ab was synthesized using a modern visible light-mediated method, highlighting advancements in C(sp³)–C(sp³) coupling .
Research Findings and Limitations
- Physical Properties: While E-4b has a high melting point (253–255°C) due to its rigid benzoylamino-propenoic acid group , the target compound’s melting point remains unreported, limiting direct comparisons.
- Biological Data : Evidence gaps exist for the target compound’s efficacy, toxicity, and specificity. In contrast, AZD5153 and Lin28-1632 have well-documented preclinical profiles .
Q & A
Q. Basic Research Focus
- Reaction Conditions : Temperature control (e.g., 60–80°C for cyclization steps) and pH adjustments (e.g., neutral to mildly basic conditions) are critical to minimize side reactions .
- Catalysts/Solvents : Use polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) for solubility, and catalysts such as palladium complexes for coupling reactions .
- Purification : Employ column chromatography (silica gel, gradient elution) or recrystallization (e.g., ethanol/water mixtures) to isolate the product .
Advanced Consideration : For multi-step syntheses, intermediates must be rigorously characterized (e.g., via H/C NMR) to confirm regioselectivity and avoid cumulative impurities .
Which advanced spectroscopic techniques are essential for confirming structural integrity?
Q. Basic Research Focus
- Nuclear Magnetic Resonance (NMR) : H and C NMR are mandatory for verifying pyrrolidine and triazolopyridazine ring connectivity .
- High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular formula (e.g., CHNOS) and detects isotopic patterns .
Advanced Consideration : 2D NMR techniques (e.g., COSY, NOESY) resolve stereochemical ambiguities in the pyrrolidine moiety, while X-ray crystallography provides absolute configuration validation .
How can researchers design experiments to investigate structure-activity relationships (SAR) against biological targets?
Q. Advanced Research Focus
- Derivative Synthesis : Modify the 4-methylthiophene or pyrrolidine substituents to assess impact on bioactivity. For example, replacing methylthiophene with fluorophenyl groups alters target affinity .
- In Vitro Assays : Use kinase inhibition assays (e.g., CDK8 inhibition in Table 2 of ) or cancer cell viability tests (e.g., IC determination in MCF-7 cells) .
- Molecular Docking : Triazolopyridazine’s planar structure likely interacts with ATP-binding pockets; simulate binding using software like AutoDock .
Q. Key Structural Analogs and Activities
| Compound Modification | Biological Activity | Reference |
|---|---|---|
| 4-Methylthiophene → Fluorophenyl | Enhanced kinase inhibition | |
| Pyrrolidine → Piperidine | Reduced cytotoxicity |
What strategies resolve contradictions in biological activity data across studies?
Q. Advanced Research Focus
- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., serum concentration, incubation time) .
- Metabolic Stability Testing : Use liver microsome assays to identify if conflicting in vivo/in vitro results stem from rapid metabolism .
- Cross-Validation : Compare data with structurally similar compounds (e.g., triazolopyridazine derivatives in ) to isolate moiety-specific effects.
What models evaluate the pharmacokinetic properties of this compound?
Q. Basic Research Focus
- Solubility/Stability : Measure logP (e.g., HPLC-based) and pH-dependent stability (e.g., 24-hour degradation in simulated gastric fluid) .
- In Vitro ADME : Caco-2 cell monolayers assess intestinal absorption; cytochrome P450 inhibition assays predict drug-drug interactions .
Advanced Consideration : For in vivo studies, use rodent models to quantify bioavailability and tissue distribution, focusing on brain penetration if targeting neurological targets .
How does the triazolopyridazine moiety influence target interactions compared to other heterocycles?
Q. Advanced Research Focus
- Electronic Effects : The electron-deficient triazolopyridazine enhances π-π stacking in kinase active sites, unlike imidazo[1,2-b]pyridazines, which prioritize hydrophobic interactions .
- Conformational Rigidity : The fused triazole-pyridazine system restricts rotational freedom, improving binding specificity compared to flexible pyrazolopyridines .
Q. Comparative Bioactivity Data
| Heterocycle | Target Affinity (IC, nM) | Reference |
|---|---|---|
| Triazolopyridazine | CDK8: 12 ± 3 | |
| Imidazo[1,2-b]pyridazine | TAK1: 85 ± 10 |
What analytical methods validate reaction intermediates during scale-up?
Q. Basic Research Focus
- In-Process Controls (IPC) : Use thin-layer chromatography (TLC) for real-time monitoring of coupling reactions .
- Quantitative NMR (qNMR) : Accurately quantify residual solvents (e.g., DCM ≤ 600 ppm) in final products .
Advanced Consideration : Implement PAT (Process Analytical Technology) tools like FTIR spectroscopy to track reaction progress in flow chemistry setups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
